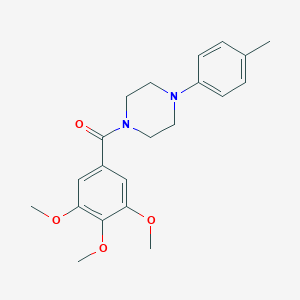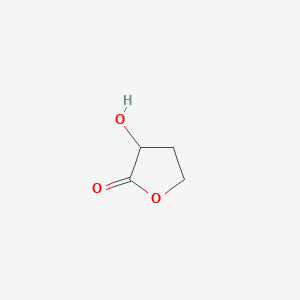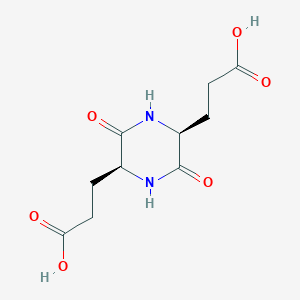
Cyclo(-glu-glu)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(-glu-glu) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide, glutamyl-glutamic acid, is first synthesized through standard peptide coupling reactions. This linear dipeptide is then cyclized under acidic or basic conditions to form the cyclic dipeptide, cyclo(-glu-glu).
Industrial Production Methods: In an industrial setting, the production of cyclo(-glu-glu) typically involves large-scale peptide synthesis techniques. Automated peptide synthesizers can be used to produce the linear dipeptide, which is then cyclized in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclo(-glu-glu) undergoes various chemical reactions, including:
Oxidation: Cyclo(-glu-glu) can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the cyclic structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the cyclic structure, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
Scientific Research Applications
Cyclo(-glu-glu) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide cyclization and stability.
Biology: Cyclo(-glu-glu) exhibits biological activity, making it a subject of interest in studies related to enzyme inhibition and receptor binding.
Medicine: Due to its stability and bioactivity, cyclo(-glu-glu) is explored for potential therapeutic applications, including drug delivery and as a scaffold for designing new drugs.
Industry: In the industrial sector, cyclo(-glu-glu) is used in the synthesis of more complex cyclic peptides and as a building block for various chemical products.
Mechanism of Action
The mechanism by which cyclo(-glu-glu) exerts its effects involves its interaction with specific molecular targets. The cyclic structure of cyclo(-glu-glu) allows it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.
Comparison with Similar Compounds
- Cyclo(-gly-gly)
- Cyclo(-ala-ala)
- Cyclo(-phe-phe)
These compounds, while structurally similar, differ in their amino acid composition and, consequently, their properties and applications.
Properties
IUPAC Name |
3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCKGUDRHBPJAQ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428619 | |
| Record name | AC1OLRH5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16691-00-2 | |
| Record name | AC1OLRH5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the metabolic implications of cyclo(Glu-Glu) in colorectal cancer tissue?
A: Research indicates that cyclo(Glu-Glu) is one of the few metabolites found at significantly higher levels in colorectal cancer (CRC) tissue compared to adjacent normal tissue. [] This suggests a potential role for cyclo(Glu-Glu) in CRC tumorigenesis, though further research is needed to understand its specific involvement in metabolic pathways altered in CRC. [] You can find more details in this research article: .
Q2: How does the chirality of cyclo(Glu-Glu) derivatives impact their ability to form hydrogels?
A: Interestingly, while both the L and D enantiomers of OFm monosubstituted cyclo(Glu-Glu) can individually form gels in various solvents, including water, their racemic mixture exhibits unique properties. [] The racemate forms thixotropic hydrogels with significantly faster recovery times compared to the individual enantiomers. [] This phenomenon is attributed to the random organization of D and L enantiomers within the gel's structure, creating "pseudoracemate" noncrystalline self-assemblies. [] This highlights the significant influence of chirality on the self-assembly and properties of cyclo(Glu-Glu) derivatives. For more insights on this, refer to the study:
Q3: Can cyclo(Glu-Glu) and related dipeptides interact with metal ions, and how does this relate to their conformation?
A: Research has explored the interaction of cyclo(Glu-Glu) and related dipeptides with metal ions. [] While cyclo(Glu-Glu) itself did not show intramolecular interaction of its carboxyl groups, even in the presence of metal ions, other dipeptides like cyclo[Glu(OMe)-Pro]2 and cyclo(Glu-Pro)2 did form complexes with Ca2+ and Ba2+. [] Interestingly, the conformation of these cyclic peptides, particularly the orientation of the carboxyl side chains, seems to play a role in their ability to interact with metal ions. [] This study sheds light on the complex relationship between peptide structure and metal ion binding:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




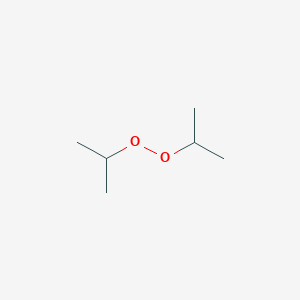

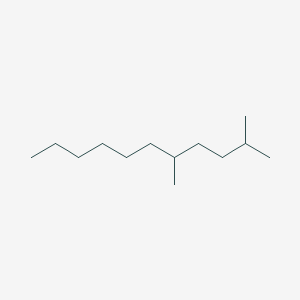
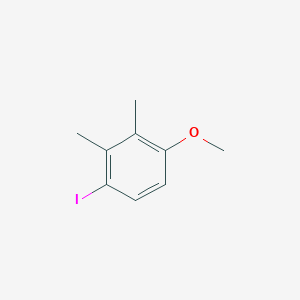

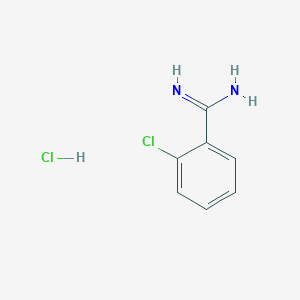

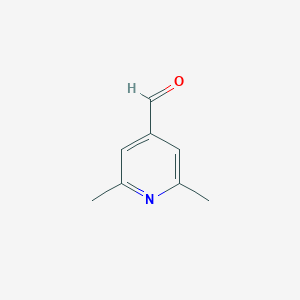

![2-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B103370.png)
